

A Comparative Spectroscopic Analysis of N-Methylated vs. Non-Methylated Pyrazole Carbamates

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Compound of Interest

Compound Name: *tert-butyl N-(1H-pyrazol-4-yl)carbamate*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of N-methylated and non-methylated pyrazole carbamates, supported by experimental data. This analysis is crucial for the unambiguous identification and characterization of these pharmacologically significant scaffolds.

The pyrazole ring is a foundational motif in a multitude of therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The substitution pattern on the pyrazole core, particularly N-methylation, can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target engagement. This guide focuses on the key spectroscopic differences between N-methylated and non-methylated pyrazole carbamates, providing a framework for their characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a representative non-methylated pyrazole carbamate, ethyl 1H-pyrazole-4-carboxylate, and a closely related N-methylated analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. It is important to note that the data

for these two specific compounds are compiled from different sources, and direct comparison should be made with consideration of potential variations in experimental conditions.

Table 1: ¹H NMR Spectroscopic Data Comparison

Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity
Ethyl 1H-pyrazole-4-carboxylate	H3, H5	8.08	s
-CH ₂ - (ethyl)	4.30	q	s
-CH ₃ (ethyl)	1.34	t	
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate	H3	~7.5 (estimated)	
-NH ₂	br s		s
N-CH ₃	~3.7 (estimated)	s	
-CH ₂ - (ethyl)	4.21	q	
-CH ₃ (ethyl)	1.30	t	

Data for Ethyl 1H-pyrazole-4-carboxylate from PubChem CID 142179.[\[3\]](#) Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is estimated based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data Comparison

Compound	Carbon Atom	Chemical Shift (δ , ppm)
Ethyl 1H-pyrazole-4-carboxylate	C=O	163.2
	C3, C5	139.5
	C4	110.1
	-CH ₂ - (ethyl)	60.3
	-CH ₃ (ethyl)	14.3
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate	C=O	~165 (estimated)
	C5	~150 (estimated)
	C3	~138 (estimated)
	C4	~95 (estimated)
	N-CH ₃	~35 (estimated)
	-CH ₂ - (ethyl)	~60 (estimated)
	-CH ₃ (ethyl)	~14 (estimated)

Data for Ethyl 1H-pyrazole-4-carboxylate from PubChem CID 142179.[\[3\]](#) Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is estimated based on typical chemical shifts for similar structures.

Table 3: IR Spectroscopic Data Comparison

Compound	Functional Group	Wavenumber (cm ⁻¹)
Ethyl 1H-pyrazole-4-carboxylate	N-H stretch	3100-3300 (broad)
C=O stretch (ester)	~1710	3300-3500 (two bands)
C=N stretch (ring)	~1580	
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate	N-H stretch (amine)	3300-3500 (two bands)
C=O stretch (ester)	~1680	3300-3500 (two bands)
C=N stretch (ring)	~1590	

Data for Ethyl 1H-pyrazole-4-carboxylate from PubChem CID 142179.^[3] Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is estimated based on typical values for similar structures.

Key Spectroscopic Differences:

- ¹H NMR:** The most significant difference is the absence of the broad N-H proton signal in the N-methylated pyrazole and the appearance of a sharp singlet for the N-CH₃ protons, typically around 3.7-4.0 ppm. The chemical shifts of the pyrazole ring protons are also influenced by the N-substituent.
- ¹³C NMR:** The N-methyl carbon will give rise to a new signal in the 35-40 ppm region. The chemical shifts of the pyrazole ring carbons are also altered upon N-methylation.
- IR Spectroscopy:** The broad N-H stretching band present in non-methylated pyrazoles (around 3100-3300 cm⁻¹) is absent in their N-methylated counterparts. If the N-methylated pyrazole carbamate has other N-H containing functional groups, such as an amine, new N-H stretching bands will appear in the typical region for that group (e.g., 3300-3500 cm⁻¹ for a primary amine).
- Mass Spectrometry:** The molecular ion peak in the mass spectrum of the N-methylated compound will be 14 mass units higher than that of the non-methylated analog, corresponding to the addition of a CH₂ group and loss of a hydrogen atom. The

fragmentation patterns may also differ, with the N-methylated compound potentially showing a characteristic loss of the methyl group.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of pyrazole carbamates are provided below.

Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Non-Methylated)

A common method for the synthesis of non-methylated pyrazoles is the Knorr pyrazole synthesis.

- **Reaction Setup:** To a solution of a suitable 1,3-dicarbonyl compound (e.g., ethyl 2-formyl-3-oxopropanoate) in a protic solvent like ethanol, add an equimolar amount of hydrazine hydrate.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Synthesis of N-Methylated Pyrazole Carbamates

N-methylation of a non-methylated pyrazole carbamate is a common strategy.

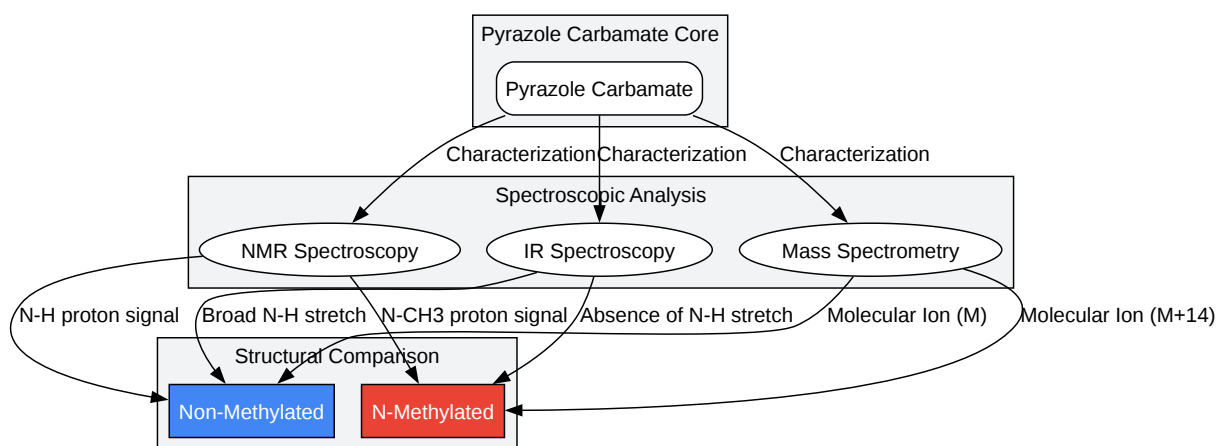
- **Reaction Setup:** Dissolve the non-methylated pyrazole carbamate in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Addition of Base and Methylating Agent:** Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen. Subsequently, add a methylating agent, for example, methyl iodide or dimethyl sulfate.

- **Reaction Conditions:** The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
- **Work-up and Purification:** The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates.
- **Mass Spectrometry:** Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

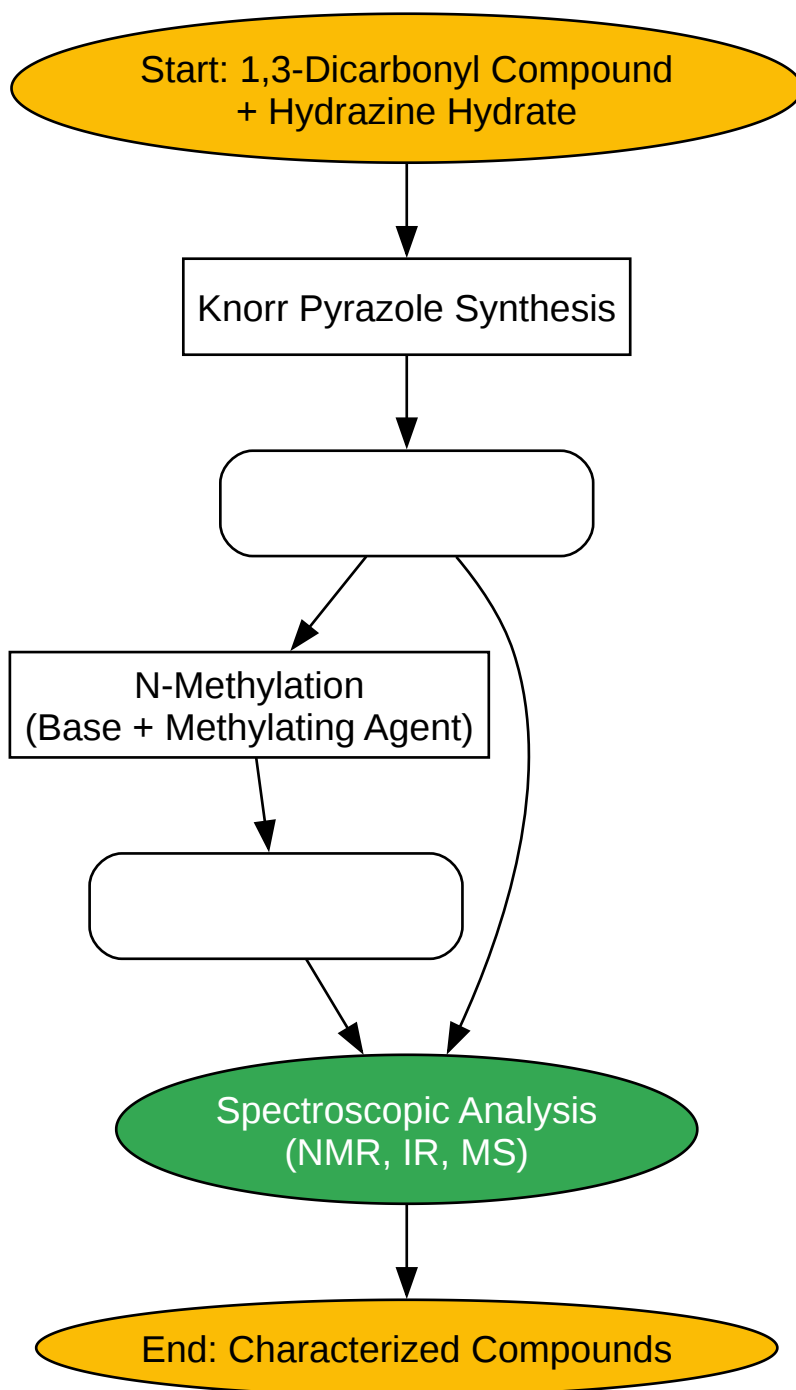
Logical Relationship of Spectroscopic Comparison

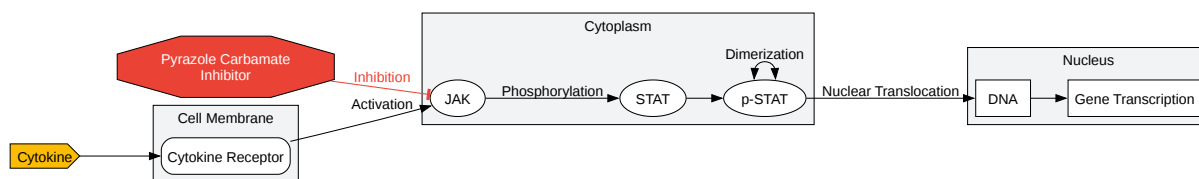


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Caption: Logical workflow for the spectroscopic comparison of pyrazole carbamates.

Experimental Workflow for Synthesis and Analysis





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